Improved Between-Day Precision with Rifaximin-d6 vs. Metoprolol Internal Standard in Human Plasma LC-MS/MS
The use of Rifaximin-d6 as an internal standard in a validated LC-MS/MS method for human plasma rifaximin quantification yielded a between-day precision (CV) of 2.2% to 5.6%, whereas a prior method employing metoprolol as the internal standard reported a between-day precision of up to 8.9% [1][2]. This difference reflects the superior compensation for extraction variability and ion suppression afforded by the stable isotope-labeled analog [1].
| Evidence Dimension | Between-day precision (coefficient of variation, CV) in human plasma LC-MS/MS |
|---|---|
| Target Compound Data | 2.2% to 5.6% (across three concentration levels) |
| Comparator Or Baseline | Metoprolol internal standard: up to 8.9% |
| Quantified Difference | Precision improvement of ~3.3 to 6.7 percentage points (relative improvement of ~37% to 75%) |
| Conditions | Human plasma; liquid-liquid extraction with methyl t-butyl ether:dichloromethane (75:25); Zorbax SB C18 column (4.6 x 75 mm, 3.5 μm); MRM transitions m/z 786.4→754.4 (rifaximin), m/z 792.5→760.5 (Rifaximin-d6) [1]; protein precipitation with acetonitrile; MRM transitions m/z 786.1→754.1 (rifaximin), m/z 268.3→116.1 (metoprolol) [2]. |
Why This Matters
Lower between-day precision enables more reliable pharmacokinetic parameter estimation and supports regulatory bioequivalence study requirements.
- [1] Challa, B. R., Kotaiah, M. R., Chandu, B. R., Chandrasekhar, K. B., Kanchanamala, K., Parveen, S. K. R., & Micheal, F. (2010). HPLC method for determination of rifaximin in human plasma using tandem mass spectrometry detection. East and Central African Journal of Pharmaceutical Sciences, 13, 78-84. View Source
- [2] Zhang, X., Duan, J., Li, K., Zhou, L., & Zhai, S. (2007). Sensitive quantification of rifaximin in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 850(1-2), 348-355. PMID: 17185050. View Source
